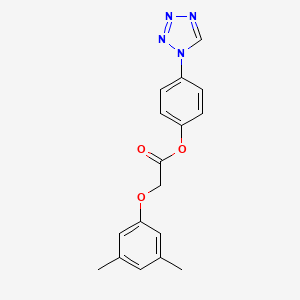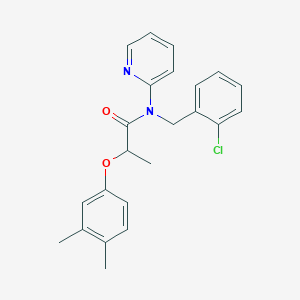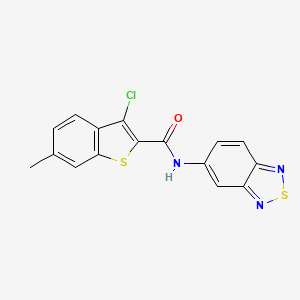![molecular formula C23H25N5O3S2 B11317402 N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11317402.png)
N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a combination of indole, triazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multi-step organic reactions
Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Ring Formation: The triazole ring is formed via a cyclization reaction, often using hydrazine derivatives and carbon disulfide, followed by oxidation.
Sulfonamide Introduction: The final step involves the reaction of the triazole-indole intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions of indole and triazole derivatives with biological targets.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of sulfonamide-containing drugs.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties may facilitate binding to these targets, while the sulfonamide group could inhibit enzyme activity or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds share the indole and triazole moieties but differ in their substitution patterns and functional groups.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 2,4-difluorophenyl derivatives.
Uniqueness
N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its specific combination of indole, triazole, and sulfonamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N5O3S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[[5-[2-(1-ethylindol-3-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C23H25N5O3S2/c1-4-27-14-19(18-12-8-9-13-20(18)27)21(29)16-32-23-25-24-22(26(23)2)15-28(33(3,30)31)17-10-6-5-7-11-17/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
XERGVOZYHVDURV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11317331.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11317344.png)
![4-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B11317348.png)
oxan-4-YL]ethyl})amine](/img/structure/B11317358.png)
![N-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11317361.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317364.png)
![N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide](/img/structure/B11317367.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317369.png)
![1-(Morpholin-4-yl)-2-{2-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11317373.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317392.png)
![N-{4-[5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]phenyl}acetamide](/img/structure/B11317397.png)

